1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oregonene A involves the extraction of the compound from the red alga Plocamium cartilagineum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Oregonene A. The compound is primarily obtained through natural extraction from its algal source. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Oregonene A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce dehalogenated forms of Oregonene A .
Scientific Research Applications
Oregonene A has shown promise in several scientific research applications:
Chemistry: Used as a model compound to study polyhalogenated monoterpenes and their reactivity.
Mechanism of Action
The mechanism of action of Oregonene A involves its interaction with cellular targets, leading to various biological effects. The compound has been shown to interfere with cellular signaling pathways, inducing apoptosis in cancer cells. It also modulates the activity of enzymes involved in oxidative stress responses, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Anverenes B-E: These are also polyhalogenated monoterpenes derived from the same algal source and exhibit similar biological activities.
Dendrillins B-D: Compounds isolated from the Antarctic sponge Dendrilla membranosa, showing comparable cytotoxic properties.
Uniqueness of Oregonene A: Oregonene A stands out due to its specific chemical structure and the unique ecological role it plays in its natural habitat. Its moderate cytotoxicity against cancer cells also highlights its potential as a lead compound for drug development .
Properties
CAS No. |
72776-93-3 |
---|---|
Molecular Formula |
C10H12Br2Cl4 |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
(1E,5E)-1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methylocta-1,5-diene |
InChI |
InChI=1S/C10H12Br2Cl4/c1-9(15,4-5-11)8(14)2-3-10(16,6-12)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
InChI Key |
SJCGVABXUCTGDH-MQQKCMAXSA-N |
Isomeric SMILES |
CC(/C=C/Br)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl |
Canonical SMILES |
CC(C=CBr)(C(C=CC(CCl)(CBr)Cl)Cl)Cl |
Origin of Product |
United States |
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